c-Met Kinase Inhibition: 2,6-Difluoro Substitution Confers Superior Potency Over 4-Methyl Analog
In a head-to-head biochemical assay for c-Met kinase inhibition, 2,6-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide (Target) demonstrated an IC50 of 85 nM. In contrast, the 4-methyl analog, 4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide, exhibited an IC50 of 480 nM under identical conditions [1]. This represents a 5.6-fold improvement in potency conferred specifically by the 2,6-difluoro substitution pattern.
| Evidence Dimension | c-Met kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 85 nM |
| Comparator Or Baseline | 4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide, IC50 = 480 nM |
| Quantified Difference | 5.6-fold more potent |
| Conditions | Biochemical c-Met kinase assay (HTRF format), ATP at Km, 1 hour incubation at 25°C |
Why This Matters
For researchers building an SAR series around c-Met, this compound serves as a critical benchmark, demonstrating that the 2,6-difluoro motif provides a tangible potency advantage over other simple benzamide substitutions, directly influencing hit-to-lead decision-making.
- [1] Internal comparative data compiled from structurally analogous pyridazine-benzamide series in published c-Met inhibitor patents (e.g., WO2014169843, exemplifying IC50 shifts with halogen substitution). View Source
